2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 946201-74-7
VCID: VC8452479
InChI: InChI=1S/C29H29FN4O3/c1-37-28-19-34(20-29(36)31-26-8-4-6-21-5-2-3-7-25(21)26)24(17-27(28)35)18-32-13-15-33(16-14-32)23-11-9-22(30)10-12-23/h2-12,17,19H,13-16,18,20H2,1H3,(H,31,36)
SMILES: COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC5=CC=CC=C54
Molecular Formula: C29H29FN4O3
Molecular Weight: 500.6 g/mol

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide

CAS No.: 946201-74-7

Cat. No.: VC8452479

Molecular Formula: C29H29FN4O3

Molecular Weight: 500.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide - 946201-74-7

Specification

CAS No. 946201-74-7
Molecular Formula C29H29FN4O3
Molecular Weight 500.6 g/mol
IUPAC Name 2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C29H29FN4O3/c1-37-28-19-34(20-29(36)31-26-8-4-6-21-5-2-3-7-25(21)26)24(17-27(28)35)18-32-13-15-33(16-14-32)23-11-9-22(30)10-12-23/h2-12,17,19H,13-16,18,20H2,1H3,(H,31,36)
Standard InChI Key KNTRELJPJLRCKG-UHFFFAOYSA-N
SMILES COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC5=CC=CC=C54
Canonical SMILES COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC5=CC=CC=C54

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The systematic IUPAC name, 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(naphthalen-1-yl)acetamide, reflects its multifunctional architecture. The molecular formula is C₃₁H₃₀FN₅O₃, derived from the integration of a piperazine core, 4-fluorophenyl group, methoxy-substituted pyridinone, and naphthalene-linked acetamide .

Structural Features

  • Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4, substituted with a 4-fluorophenyl group .

  • Pyridinone Moiety: A 5-methoxy-4-oxopyridin-1(4H)-yl group, providing hydrogen-bonding capacity and metabolic stability .

  • Naphthalen-1-yl Acetamide: A hydrophobic aromatic system linked via an acetamide bridge, enhancing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight563.61 g/mol
Hydrogen Bond Donors2 (amide NH, pyridinone NH)
Hydrogen Bond Acceptors6 (amide O, pyridinone O, etc.)
LogP (Predicted)3.8 ± 0.5

Synthesis and Structural Optimization

Analytical Characterization

Key characterization data for related compounds include:

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm (naphthalene protons), δ 3.7–4.1 ppm (piperazine CH₂), and δ 3.3 ppm (methoxy group) .

  • HPLC Purity: ≥95% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Pharmacological Activity and Mechanism

Adenosine Receptor Antagonism

Structurally similar piperazine derivatives exhibit potent adenosine A₂A receptor antagonism (IC₅₀ = 12–50 nM), suggesting potential utility in Parkinson’s disease and cancer immunotherapy . The 4-fluorophenyl group enhances binding affinity to hydrophobic receptor pockets .

HDAC Inhibition

Piperazine-containing carbamates demonstrate histone deacetylase (HDAC) inhibitory activity, with IC₅₀ values <100 nM in glioblastoma cell lines . The pyridinone moiety may chelate zinc ions in the HDAC active site .

Table 2: Hypothesized Pharmacological Targets

TargetPotential IndicationSupporting Evidence
Adenosine A₂A ReceptorParkinson’s diseasePatent US20100273757A1
HDAC6OncologyPatent JP4606027B2
σ-1 ReceptorNeuropathic painStructural analogs

Pharmacokinetics and ADME Profile

Absorption and Distribution

  • Lipophilicity: The naphthalene group confers high logP (~3.8), favoring blood-brain barrier penetration .

  • Plasma Protein Binding: Predicted >90% due to aromatic stacking interactions .

Metabolism and Excretion

  • CYP450 Involvement: Likely substrates of CYP3A4 and CYP2D6, with O-demethylation of the methoxy group as a primary metabolic pathway .

  • Half-Life: Estimated 6–8 hours in rodent models, based on piperazine analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator